3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Overview
Description
3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both chlorine and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a chloromethyl-substituted nitrile oxide with a trifluoromethyl-substituted nitrile. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form oxadiazole N-oxides, which may exhibit different chemical properties.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at temperatures ranging from room temperature to 80°C.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions to achieve selective reduction.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Reactions: Oxadiazole N-oxides with altered electronic properties.
Reduction Reactions:
Scientific Research Applications
3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties. Studies have shown that derivatives of this compound exhibit significant biological activity against various pathogens.
Medicine: Explored for its potential as a pharmaceutical intermediate. The presence of trifluoromethyl and chloromethyl groups enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the chloromethyl group can form covalent bonds with nucleophilic residues. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, resulting in the compound’s bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole
- 3-(Chloromethyl)-5-(monofluoromethyl)-1,2,4-oxadiazole
- 3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Uniqueness
3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the chloromethyl group provides a reactive site for further functionalization. This combination makes the compound a versatile building block for the synthesis of complex molecules with diverse applications.
Properties
IUPAC Name |
3-(chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N2O/c5-1-2-9-3(11-10-2)4(6,7)8/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANFFSNPYKTHJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601215804 | |
Record name | 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890095-69-9 | |
Record name | 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890095-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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